2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Description
This compound (Compound ID: D434-0687) is a 1,3-oxazole-4-carbonitrile derivative featuring a morpholine-4-sulfonyl group at the para position of a phenyl ring and a 2-phenylethylamino substituent at position 5 of the oxazole core . Key physicochemical properties include:
- Molecular Formula: C₂₂H₂₂N₄O₄S
- Molecular Weight: 438.5 g/mol
- logP: 2.6243 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors/Donors: 9/1
- Polar Surface Area: 85.739 Ų (suggesting moderate membrane permeability) .
The morpholine-4-sulfonyl group contributes to hydrogen-bonding interactions with biological targets, while the 2-phenylethyl moiety enhances hydrophobic interactions.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c23-16-20-22(24-11-10-17-4-2-1-3-5-17)30-21(25-20)18-6-8-19(9-7-18)31(27,28)26-12-14-29-15-13-26/h1-9,24H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCLYWKOSSRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, through a synthesis of available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.49 g/mol. The structure features a morpholine sulfonyl group, an oxazole ring, and a phenethylamine moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that certain modifications in the structure can enhance antibacterial efficacy:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 62.5 | Staphylococcus aureus, Bacillus subtilis |
| Compound B | 125 | Escherichia coli |
| 2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile | TBD | TBD |
The Minimum Inhibitory Concentration (MIC) values for the specific compound are yet to be fully characterized but are expected to align with the promising results seen in related compounds.
Anticancer Activity
The compound's structural components suggest potential as an anticancer agent. Notably, oxazole derivatives have been explored for their ability to induce apoptosis in cancer cells. A study highlighted the structure-activity relationship (SAR) of similar compounds, indicating that modifications can lead to enhanced apoptotic effects:
- Mechanism of Action : The compound may induce apoptosis through caspase activation and PARP cleavage.
- In Vivo Studies : Preliminary studies on related oxazoles showed tumor growth inhibition in xenograft models, suggesting potential therapeutic applications.
Case Studies
- Antimicrobial Evaluation : In a study evaluating various oxazole derivatives, the compound was tested against multiple bacterial strains. Results indicated varying levels of activity, with some derivatives achieving significant inhibition of biofilm formation.
- Anticancer Efficacy : A related study assessed the anticancer properties of similar oxazole compounds in colorectal cancer models. The findings demonstrated a reduction in tumor size and cell viability at specific concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,3-oxazole-4-carbonitrile core but differ in sulfonyl and amino substituents. Below is a comparative analysis based on molecular properties and substituent effects:
Structural and Functional Variations
Sulfonyl Group Modifications
Amino Substituent Modifications
Physicochemical and Bioactivity Trends
Lipophilicity: The main compound’s logP (2.62) reflects a balance between the lipophilic 2-phenylethyl group and polar morpholine-sulfonyl moiety.
Solubility: Methoxy-substituted analogs (e.g., 4-methoxyphenylethylamino derivative) likely exhibit higher aqueous solubility due to the electron-donating methoxy group .
Target Interactions: The morpholine-4-sulfonyl group’s oxygen atoms may engage in hydrogen bonding with kinase ATP-binding pockets, while bulkier sulfonyl groups (e.g., azepane) could disrupt these interactions . Phenylethylamino substituents facilitate π-π stacking in hydrophobic binding sites, whereas alkylamino groups (e.g., butyl) may prioritize metabolic stability over target affinity .
Data Tables
Table 1: Key Analogues of the Main Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
